molecular formula C14H17N5O3S2 B6512674 5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 942813-38-9

5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Numéro de catalogue: B6512674
Numéro CAS: 942813-38-9
Poids moléculaire: 367.5 g/mol
Clé InChI: JFYQESZLQVDZBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole-3-carboxamide derivative characterized by three distinct substituents:

  • 1,1-Dioxothiolan-3-yl (sulfone-containing tetrahydrothiophene) at position 1, enhancing polarity and hydrogen-bonding capacity.
  • 5-Methyl-1,3,4-thiadiazol-2-yl carboxamide at position 3, contributing electron-withdrawing properties and influencing binding interactions.

The sulfone moiety (1,1-dioxo) increases solubility in polar solvents compared to non-oxidized sulfur analogs, while the cyclopropyl group may reduce conformational flexibility compared to bulkier aryl substituents.

Propriétés

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)11-6-12(9-2-3-9)19(18-11)10-4-5-24(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQESZLQVDZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Action Environment

The action, efficacy, and stability of F2465-0079 can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of the drug.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous pyrazole carboxamides and related heterocycles:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups Bioactivity Relevance (Inferred)
Target Compound Cyclopropyl, 1,1-dioxothiolan, 5-methylthiadiazole ~400 (estimated) Not reported Sulfone, thiadiazole, carboxamide Enhanced solubility, metabolic stability
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, phenyl, cyano, methyl 403.1 133–135 Chloro, cyano, aryl Potential kinase inhibition
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichlorophenyl, cyano, methyl 437.1 171–172 Chloro, cyano, aryl Increased lipophilicity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (A617415) Amino, methyl, propyl 182.2 Not reported Amino, carboxamide Possible PDE inhibition scaffold
N-Desmethyl Sildenafil (D292200) Piperazinylsulfonyl, ethoxyphenyl, pyrazolopyrimidinone 460.5 Not reported Sulfonyl, pyrazolopyrimidinone PDE5 inhibition

Key Observations

Substituent Effects on Physicochemical Properties: The target compound’s cyclopropyl group contrasts with the aryl groups in compounds (e.g., 3a–3e), which exhibit higher melting points (133–183°C) due to planar aromatic stacking . Cyclopropyl’s non-planar structure likely reduces melting points but improves metabolic resistance.

Synthetic Yield Trends :

  • Compounds with electron-withdrawing groups (e.g., 3d, 71% yield) show higher yields than those with bulky substituents (e.g., 3c, 62%) in . The target compound’s synthesis may face challenges due to the steric hindrance of cyclopropyl and sulfone groups.

Bioactivity Implications: The thiadiazole in the target compound parallels the pyrazolopyrimidinone core in N-Desmethyl Sildenafil, a known PDE5 inhibitor . Compared to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (A617415), the target’s sulfone and thiadiazole groups may confer stronger binding to enzymatic pockets via hydrogen bonding and π-π interactions.

Contradictions and Uncertainties

  • highlights chloro and cyano substituents as common in pyrazole carboxamides, but the target compound’s unique sulfone and thiadiazole groups lack direct precedents in the provided literature.
  • While N-Desmethyl Sildenafil’s sulfonyl group is structurally analogous to the target’s sulfone, its therapeutic relevance remains speculative without explicit data .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis protocol for the target compound is documented in the evidence. EDCI/HOBt-mediated coupling (as in ) could theoretically apply, but cyclopropyl and sulfone introduction may require specialized reagents .
  • Spectroscopic Data : The target’s ^1H-NMR would likely show cyclopropyl protons at δ 0.5–2.0, pyrazole protons at δ 7–8, and thiadiazole/sulfone deshielding effects, contrasting with the aryl-dominated shifts in 3a–3e .
  • Bioactivity : Structural analogs suggest PDE or kinase inhibition, but target-specific assays are needed to confirm activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.